![molecular formula C14H10ClFO2 B6403295 3-(3-Chloro-4-methylphenyl)-4-fluorobenzoic acid, 95% CAS No. 1261932-89-1](/img/structure/B6403295.png)
3-(3-Chloro-4-methylphenyl)-4-fluorobenzoic acid, 95%
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Overview
Description
3-(3-Chloro-4-methylphenyl)-4-fluorobenzoic acid (95%) is a synthetic compound with a wide range of uses in scientific research. It is an important intermediate in the synthesis of various organic compounds, and its biochemical and physiological effects have been extensively studied.
Mechanism of Action
The mechanism of action of 3-(3-Chloro-4-methylphenyl)-4-fluorobenzoic acid (95%) is not well understood. However, it is believed that the compound acts as a proton donor in the synthesis of organic compounds, and it is also believed to act as an intermediate in the synthesis of heterocyclic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(3-Chloro-4-methylphenyl)-4-fluorobenzoic acid (95%) have not been extensively studied. However, it is believed that the compound may act as an inhibitor of certain enzymes, and it is also believed to have anti-inflammatory and antimicrobial properties.
Advantages and Limitations for Lab Experiments
The main advantage of 3-(3-Chloro-4-methylphenyl)-4-fluorobenzoic acid (95%) is that it is a readily available and cost-effective reagent for the synthesis of various organic compounds. However, the compound is also known to be toxic and should be handled with caution in laboratory experiments.
Future Directions
The future directions of 3-(3-Chloro-4-methylphenyl)-4-fluorobenzoic acid (95%) research include further investigation into its biochemical and physiological effects, as well as potential applications in drug design and synthesis. Additionally, further research into the synthesis of heterocyclic compounds using this compound could lead to the development of new pharmaceuticals and agrochemicals. Finally, further research into the mechanism of action of this compound could lead to its use as an inhibitor of certain enzymes.
Synthesis Methods
3-(3-Chloro-4-methylphenyl)-4-fluorobenzoic acid (95%) can be synthesized by the reaction of 4-methylbenzoic acid with 3-chloro-4-fluorobenzoyl chloride in the presence of anhydrous sodium acetate and acetic acid. The reaction is carried out at reflux temperature for 3-4 hours and the product is then recrystallized from ethanol to obtain a 95% pure compound.
Scientific Research Applications
3-(3-Chloro-4-methylphenyl)-4-fluorobenzoic acid (95%) has a wide range of applications in scientific research. It is used as a starting material in the synthesis of various organic compounds, such as pharmaceuticals, dyes, and agrochemicals. It is also used in the synthesis of active pharmaceutical ingredients (API), as well as in the synthesis of heterocyclic compounds.
properties
IUPAC Name |
3-(3-chloro-4-methylphenyl)-4-fluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFO2/c1-8-2-3-9(7-12(8)15)11-6-10(14(17)18)4-5-13(11)16/h2-7H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXPYBRXZPLPVBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=C(C=CC(=C2)C(=O)O)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50690298 |
Source
|
Record name | 3'-Chloro-6-fluoro-4'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50690298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261932-89-1 |
Source
|
Record name | 3'-Chloro-6-fluoro-4'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50690298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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